molecular formula C6H8ClNO2 B2526679 4-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole CAS No. 2219374-39-5

4-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole

Cat. No.: B2526679
CAS No.: 2219374-39-5
M. Wt: 161.59
InChI Key: BZDFVUXBAPMFSB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole is a heterocyclic organic compound that features both a chloromethyl and a methoxymethyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole typically involves the chloromethylation of a suitable oxazole precursor. One common method is the reaction of 3-(methoxymethyl)-1,2-oxazole with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 4-position of the oxazole ring. This reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.

    Reduction Reactions: The oxazole ring can be reduced to form saturated heterocycles under hydrogenation conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated heterocycles.

Scientific Research Applications

4-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and probes.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-(chloromethyl)-3-(methoxymethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2/c1-9-4-6-5(2-7)3-10-8-6/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDFVUXBAPMFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219374-39-5
Record name 4-(chloromethyl)-3-(methoxymethyl)-1,2-oxazole
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